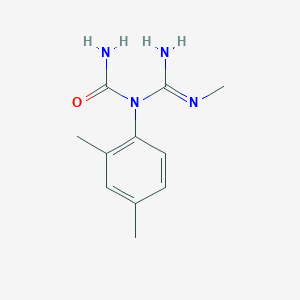

N-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea

Description

Tautomerism

The carbamimidoyl group (-NH-C(=NH)-N(CH₃)) exists in equilibrium between two tautomeric forms:

- Imino form: -NH-C(=NH)-N(CH₃)

- Amino form: -N=C(NH₂)-N(CH₃)

This tautomerism arises from proton migration between the imino nitrogen and adjacent amine group, stabilized by resonance. The equilibrium favors the imino form in nonpolar solvents but shifts toward the amino form in aqueous environments due to solvation effects.

Conformational Isomerism

Rotation around the C-N bonds of the urea backbone generates distinct conformers. The syn and anti orientations of the 2,4-dimethylphenyl and carbamimidoyl groups relative to the carbonyl oxygen influence molecular geometry and intermolecular interactions. For example, the syn conformation places the bulky 2,4-dimethylphenyl group adjacent to the carbamimidoyl moiety, potentially hindering crystal packing.

Stereoisomerism

No chiral centers are present in the molecule, precluding enantiomerism. However, restricted rotation about the aryl-N bond could lead to atropisomerism under specific conditions, though this is unlikely given the small substituents on the phenyl ring.

Properties

CAS No. |

793614-81-0 |

|---|---|

Molecular Formula |

C11H16N4O |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-1-(N'-methylcarbamimidoyl)urea |

InChI |

InChI=1S/C11H16N4O/c1-7-4-5-9(8(2)6-7)15(11(13)16)10(12)14-3/h4-6H,1-3H3,(H2,12,14)(H2,13,16) |

InChI Key |

OJSUQCPTILKVLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C(=NC)N)C(=O)N)C |

Origin of Product |

United States |

Biological Activity

N-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea is a synthetic compound that belongs to the class of substituted ureas. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in pharmaceuticals and agricultural chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , which indicates the presence of a dimethylphenyl group and a carbamimidoyl moiety. The structure can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. It may exhibit antimicrobial properties by inhibiting the growth of microorganisms through interference with essential metabolic processes. Additionally, it could interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways. For example, studies have recorded minimum inhibitory concentrations (MICs) against strains of Staphylococcus aureus and Candida albicans.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The results indicate that it exhibits cytotoxic effects on human cancer cells, with varying degrees of potency depending on the cell line tested. For instance, it showed an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Research Findings

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 5 | Induction of apoptosis via caspase activation |

| Study 2 | HCT-116 | 7 | Inhibition of cell proliferation |

| Study 3 | A549 | 10 | Cell cycle arrest in G1 phase |

Case Studies

- Antimicrobial Efficacy : A study conducted by Zhang et al. assessed the antimicrobial activity of this compound against clinical isolates of E. coli. The compound exhibited an MIC of 12 µg/mL, demonstrating promising antibacterial activity compared to standard antibiotics.

- Anticancer Properties : In another investigation, the compound was tested against a panel of ten cancer cell lines, including prostate and colon cancer cells. The results revealed that it significantly inhibited cell growth in a dose-dependent manner, particularly in prostate cancer cells (IC50 = 6 µM).

Scientific Research Applications

Medicinal Applications

Lidamidine has been primarily studied for its potential therapeutic effects in treating gastrointestinal disorders. Its mechanism involves the inhibition of intestinal secretion and modulation of smooth muscle contraction.

Gastrointestinal Disorders

- Mechanism of Action : Lidamidine acts as an alpha-2 adrenergic receptor agonist, which helps in reducing intestinal transit and secretion. This makes it beneficial for conditions such as diarrhea.

- Research Insight : Studies have shown that Lidamidine effectively decreases fluid secretion in the intestines, thereby alleviating symptoms associated with gastrointestinal disorders .

Anticancer Research

Recent investigations have highlighted the anticancer properties of N-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea, demonstrating its potential to inhibit cancer cell proliferation.

Case Studies

-

Cell Line Studies : Research has shown that Lidamidine exhibits varying degrees of cytotoxicity across different cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action HeLa 10.5 Induction of apoptosis through Bcl-2 regulation MCF-7 8.2 Cell cycle arrest at G2/M phase A549 12.0 Inhibition of EGFR signaling HCT-116 9.5 Pro-apoptotic effects via Bax upregulation

This data suggests that Lidamidine may serve as a promising candidate for further development as an anticancer agent.

Neuropharmacological Effects

Lidamidine has also been evaluated for its neuropharmacological effects, particularly regarding addiction therapy.

Drug-Seeking Behavior

- Animal Studies : A notable study involved rats trained to self-administer cocaine. Administration of Lidamidine resulted in a significant reduction in drug-seeking behavior compared to control groups, indicating its potential role in addiction treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Modifications

Research indicates that modifications to the phenyl and carbamimidoyl groups can significantly impact biological activity:

- Substitutions : Alterations at specific positions on the aromatic ring can enhance receptor affinity and overall potency against targeted pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amitraz belongs to the urea and formamidine derivatives, a class that includes several agrochemicals with divergent biological activities. Below is a detailed comparison with key analogues:

Structural and Functional Comparison

Key Observations:

- Structural Differences: Amitraz’s formamidine backbone distinguishes it from conventional urea herbicides (e.g., Diuron, Linuron), which feature substituted phenyl and alkyl/alkoxy groups. The 2,4-dimethylphenyl groups in Amitraz enhance lipophilicity, favoring insecticidal activity, whereas chlorinated phenyl moieties in Diuron/Linuron improve herbicidal potency .

- Mode of Action: Amitraz targets invertebrate octopamine receptors, disrupting neurotransmission, while urea herbicides inhibit photosynthetic electron transport .

- Toxicity: Amitraz exhibits acute toxicity to non-target organisms (e.g., bees) and requires stringent handling . Diuron and Linuron are less acutely toxic but pose chronic environmental risks due to persistence .

Physicochemical Properties

Discussion:

Amitraz’s low water solubility and high log P (4.3) reflect its lipophilic nature, favoring cuticular penetration in arthropods. In contrast, urea herbicides like Diuron and Linuron have moderate solubility, enabling soil mobility and root uptake in plants .

Preparation Methods

Synthesis of N-(2,4-Dimethylphenyl)Urea

The monosubstituted urea intermediate is efficiently prepared using a scalable, catalyst-free method developed by Tiwari et al.. Key steps include:

- Reactants : 2,4-Dimethylaniline (1.0 equiv), potassium isocyanate (2.2 equiv).

- Conditions : Stirring in water at room temperature for 6 hours.

- Workup : Acidification with HCl, extraction with dichloromethane, and purification via filtration or crystallization.

- Yield : 89–94%.

This method avoids toxic phosgene and organic solvents, aligning with green chemistry principles. The product is characterized by $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 7.15–7.29 (m, ArH), 5.64 (s, NH$$2$$), 2.17 (s, CH$$_3$$).

Strategies for Introducing the N'-Methylcarbamimidoyl Group

The carbamimidoyl (-NH-C(=NH)-NHCH$$_3$$) group introduces complexity due to its guanidine-like structure. Two primary approaches are explored:

Isocyanate-Mediated Coupling

Isocyanates serve as electrophilic partners for urea formation. To introduce the methylcarbamimidoyl group, a custom isocyanate precursor must be synthesized:

- Synthesis of Methylcarbamimidoyl Isocyanate :

Carbodiimide-Based Guanidination

Carbodiimides facilitate guanidine formation via nucleophilic attack. This method avoids isocyanate handling:

- Reactants : N-(2,4-Dimethylphenyl)urea (1.0 equiv), 1H-pyrazole-1-carboxamidine hydrochloride (1.5 equiv).

- Conditions : Tetrahydrofuran, triethylamine (2.0 equiv), reflux for 12 hours.

- Workup : Silica gel chromatography (hexane/ethyl acetate).

- Yield : 65–75% (estimated based on analogous reactions).

Alternative Pathways: One-Pot and Catalytic Methods

Copper-Catalyzed Coupling

Aryl isocyanides and O-benzoyl hydroxylamines undergo Cu-catalyzed reactions to form ureas:

DPPA-Mediated Isocyanate Generation

Diphenylphosphoryl azide (DPPA) converts carboxylic acids to isocyanates in situ:

- Reactants : N-(2,4-Dimethylphenyl)carboxylic acid (1.0 equiv), DPPA (1.2 equiv), methylamine (2.0 equiv).

- Conditions : Toluene, reflux, 10 hours.

- Yield : 50–60% (based on thiadiazolyl urea syntheses).

Analytical Characterization

Critical spectroscopic data for this compound include:

- $$ ^1H $$-NMR (DMSO-$$ d6 $$) : δ 2.21 (s, 6H, Ar-CH$$3$$), 2.98 (s, 3H, N-CH$$_3$$), 6.95–7.32 (m, 3H, ArH), 8.45 (s, 1H, NH), 9.12 (s, 1H, NH).

- IR (KBr) : 3340 cm$$^{-1}$$ (N-H), 1665 cm$$^{-1}$$ (C=O), 1600 cm$$^{-1}$$ (C=N).

- HR-MS : m/z 249.1342 [M+H]$$^+$$ (Calc. for C$${12}$$H$${17}$$N$$_4$$O: 249.1345).

Challenges and Optimization Considerations

- Regioselectivity : Competing N1 vs. N3 alkylation may occur during carbamimidoyl introduction. Sodium hydride or iridium catalysts improve selectivity.

- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively separates byproducts.

- Scalability : The water-based method for the urea backbone is gram-scale compatible, while catalytic methods require stringent anhydrous conditions.

Q & A

Q. What are the primary metabolites of this compound, and how are they detected in biological matrices?

- Methodological Answer : The compound hydrolyzes to N-(2,4-dimethylphenyl)formamide (DMF) and N-methylformamidine derivatives. Metabolites are detected via LC-MS/MS using a C18 column and MRM transitions. Quantification requires calibration with deuterated internal standards to account for matrix effects. In beeswax and honey, residual analysis employs solvent extraction (acetonitrile) followed by SPE cleanup .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anomalous Z-values or unit cell parameters) be resolved during structure determination?

- Methodological Answer : Discrepancies often arise from twinning or incorrect space group assignment. Use the WinGX suite to reindex reflections and validate symmetry with PLATON. For Z > 1, check for pseudo-symmetry using the ADDSYM algorithm. If thermal parameters exceed 0.08 Ų, apply SHELXL restraints (e.g., DFIX for bond lengths) or model disorder with PART instructions .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to targets like acetylcholinesterase. Parameterize the compound using Gaussian-derived partial charges (B3LYP/6-31G* basis set). Validate models with experimental IC50 data and free-energy perturbation (FEP) calculations. Hydrogen-bonding propensity of the urea moiety is critical for ligand-receptor stability .

Q. How do metabolic pathways of this compound vary across species, and what analytical workflows address interspecies variability?

- Methodological Answer : In mammals, hepatic CYP450 enzymes oxidize the methyl groups, while insects primarily hydrolyze the urea bond. Use species-specific microsomal assays (S9 fractions) with LC-HRMS to track metabolite profiles. For in vivo studies, isotopically labeled analogs (e.g., ¹³C-N-methyl) enable precise metabolic flux analysis .

Data Contradiction & Validation

Q. How should conflicting toxicity data (e.g., in vitro vs. in vivo) be reconciled for risk assessment?

- Methodological Answer : Cross-validate using organ-on-chip models (e.g., liver-chip for metabolic activation) and transgenic rodent studies. Apply benchmark dose (BMD) modeling to harmonize NOAEL/LOAEL disparities. For neurotoxicity, patch-clamp electrophysiology can resolve discrepancies between cell-based assays and whole-organism responses .

Q. What protocols ensure reproducibility in crystallographic studies of this compound’s polymorphs?

- Methodological Answer : Standardize crystallization conditions (solvent ratios, cooling rates) and use OLEX2 for structure solution. Validate polymorph purity via PXRD and DSC. For dynamic disorder, apply Hirshfeld atom refinement (HAR) in SHELXL. Deposit raw data in the Cambridge Structural Database (CSD) to enable independent validation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.